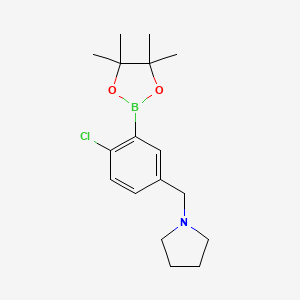

Ácido 2-Cloro-5-(pirrolidinometil)fenilborónico, éster de pinacol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid ester functional group, which is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Aplicaciones Científicas De Investigación

Protodesboronación Catalítica

Este compuesto se utiliza en la protodesboronación catalítica de ésteres de pinacol borónico . Este proceso implica la eliminación del boro de la molécula, lo cual es un paso crucial en muchas reacciones de síntesis orgánica .

Hidrometilación Anti-Markovnikov de Alquenos

Se utiliza en la hidrometilación formal anti-Markovnikov de alquenos . Esta es una transformación valiosa que permite la adición de un hidrógeno y un grupo metilo a través de un enlace doble carbono-carbono .

Síntesis de (−)-Δ8-THC y Colesterol

El compuesto se ha aplicado en la síntesis de (−)-Δ8-THC y colesterol protegidos con metoxilo . Estos son compuestos importantes en la industria farmacéutica .

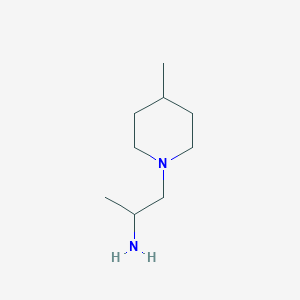

Síntesis de δ-®-coniceína e Indolizidina 209B

Se ha utilizado en la síntesis total formal de δ-®-coniceína e indolizidina 209B . Estos son alcaloides con posibles propiedades medicinales .

Acoplamiento de Suzuki–Miyaura

El compuesto se utiliza en el acoplamiento de Suzuki–Miyaura . Este es un tipo de reacción de acoplamiento cruzado catalizada por paladio, ampliamente utilizada en la síntesis orgánica .

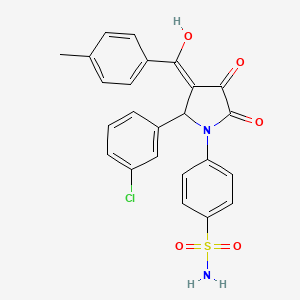

Preparación de Derivados de Sulfinamida

El éster de pinacol del ácido fenilborónico se puede utilizar para preparar derivados de sulfinamida mediante la reacción con trifluoruro de dietilaminosulfuro (DAST) y feniltrifluoroborato de potasio . Las sulfinamidas son importantes en la síntesis de varios productos farmacéuticos .

Estudios de Hidrólisis

El compuesto se utiliza en estudios relacionados con la hidrólisis de ésteres de pinacol fenilborónico . Comprender la cinética de esta reacción es crucial para muchas aplicaciones en síntesis orgánica .

Estudios de Estabilidad

El compuesto se utiliza en estudios de estabilidad. Los ésteres de pinacol borónico, incluido este compuesto, suelen ser estables en la mesa, fáciles de purificar y a menudo incluso disponibles comercialmente . Estas características son atractivas para las transformaciones químicas .

Mecanismo De Acción

Target of Action

The primary target of 2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, 2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by 2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial for the synthesis of complex organic compounds .

Pharmacokinetics

The pharmacokinetics of 2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester are influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

The result of the action of 2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of complex organic compounds, which can be used in various applications, including drug synthesis .

Action Environment

The action of 2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester is influenced by environmental factors such as pH . As mentioned earlier, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment in which it is used .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester typically involves the reaction of 2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane under reflux conditions. The pinacol ester formation is facilitated by the removal of water, often using molecular sieves or azeotropic distillation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition can further optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired purity.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, leading to the formation of various substituted derivatives.

Cross-Coupling Reactions: As a boronic ester, it is highly effective in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction: The boronic ester group can be oxidized to the corresponding boronic acid or reduced under specific conditions.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Cross-Coupling: Palladium catalysts (e.g., palladium acetate) with bases like potassium phosphate in solvents such as tetrahydrofuran or ethanol.

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic media.

Reduction: Sodium borohydride or lithium aluminum hydride in ether solvents.

Major Products:

- Substituted phenylboronic esters

- Biaryl compounds from cross-coupling reactions

- Boronic acids from oxidation

Chemistry:

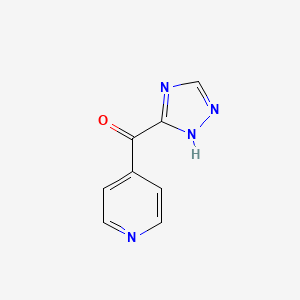

Organic Synthesis: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Catalysis: Acts as a key reagent in catalytic processes, particularly in the formation of carbon-carbon bonds.

Biology and Medicine:

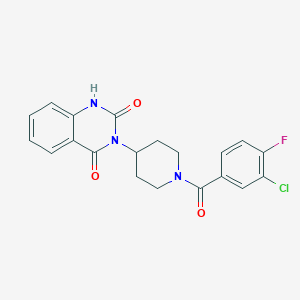

Drug Development: Utilized in the synthesis of biologically active compounds and potential drug candidates.

Bioconjugation: Employed in the modification of biomolecules for research and therapeutic purposes.

Industry:

Material Science: Used in the development of advanced materials, including polymers and electronic components.

Agriculture: Involved in the synthesis of herbicides and pesticides.

Comparación Con Compuestos Similares

- Phenylboronic acid, pinacol ester

- 2-Chlorophenylboronic acid, pinacol ester

- 5-(Pyrrolidinomethyl)phenylboronic acid, pinacol ester

Uniqueness: 2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester is unique due to the presence of both a chlorine atom and a pyrrolidinomethyl group on the phenyl ring. This combination enhances its reactivity and selectivity in various chemical reactions, making it a versatile reagent in organic synthesis.

Propiedades

IUPAC Name |

1-[[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BClNO2/c1-16(2)17(3,4)22-18(21-16)14-11-13(7-8-15(14)19)12-20-9-5-6-10-20/h7-8,11H,5-6,9-10,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDVYFKEKQXAMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN3CCCC3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid](/img/new.no-structure.jpg)

![N-{4-[(adamantan-1-yl)carbamoyl]phenyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2562964.png)

![4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine hydrochloride](/img/structure/B2562966.png)

![4-Bromo-2-{[(3-chloro-4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2562969.png)

![Methyl 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2562971.png)

![N-({N'-[(1Z)-(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)ADAMANTANE-1-CARBOXAMIDE](/img/structure/B2562973.png)